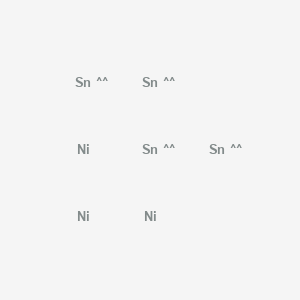
CID 13751956
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 13751956, also known as peroxymonosulfuric acid, is a highly reactive and powerful oxidizing agent. It is also referred to as Caro’s acid. This compound is known for its strong oxidizing properties and is used in various industrial and laboratory applications.
Preparation Methods
Peroxymonosulfuric acid can be synthesized through several methods. One common laboratory preparation involves the reaction of hydrogen peroxide with sulfuric acid:
H2O2+H2SO4→H2SO5+H2O
This reaction produces peroxymonosulfuric acid and water. Industrial production methods often involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Peroxymonosulfuric acid undergoes various types of chemical reactions, including:
Oxidation: It is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to sulfuric acid.
Substitution: It can participate in substitution reactions where one of its oxygen atoms is replaced by another atom or group.
Common reagents used in these reactions include hydrogen peroxide and sulfuric acid. The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
Peroxymonosulfuric acid is used in a variety of scientific research applications:
Chemistry: It is used as an oxidizing agent in various chemical reactions and processes.
Biology: It is used in the preparation of certain biological samples and in the study of oxidative stress.
Medicine: It is used in the synthesis of certain pharmaceuticals and in the study of oxidative damage to biological molecules.
Industry: It is used in the production of disinfectants, bleaching agents, and in the treatment of wastewater.
Mechanism of Action
The mechanism of action of peroxymonosulfuric acid involves its strong oxidizing properties. It can donate oxygen atoms to other molecules, leading to the oxidation of those molecules. This process can disrupt the structure and function of various biological and chemical compounds.
Comparison with Similar Compounds
Peroxymonosulfuric acid is similar to other strong oxidizing agents such as peroxydisulfuric acid and hydrogen peroxide. it is unique in its ability to oxidize a wide range of compounds and its high reactivity. Similar compounds include:
Peroxydisulfuric acid: Another strong oxidizing agent with similar properties.
Hydrogen peroxide: A less powerful oxidizing agent but still widely used in various applications.
Peroxymonosulfuric acid stands out due to its higher reactivity and broader range of applications.
Properties
Molecular Formula |
Ni3Sn4 |
|---|---|
Molecular Weight |
650.9 g/mol |
InChI |
InChI=1S/3Ni.4Sn |
InChI Key |
OGFMWSNYRWAIOG-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Sn].[Sn].[Sn].[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


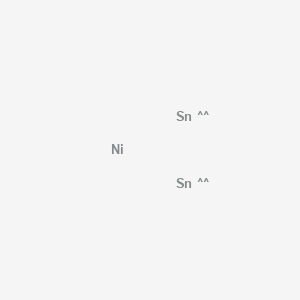
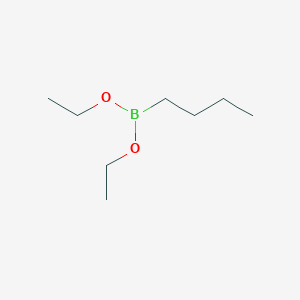
![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)
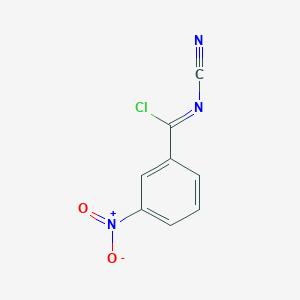
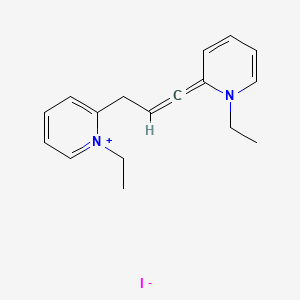
![5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14716211.png)
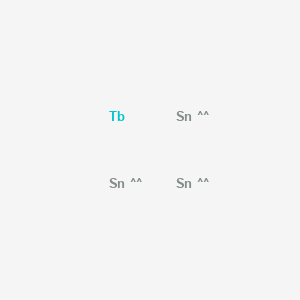
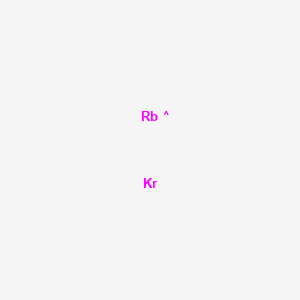
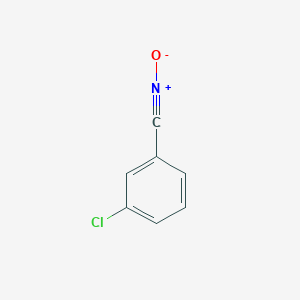
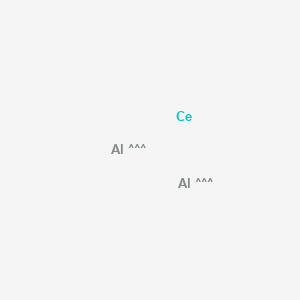
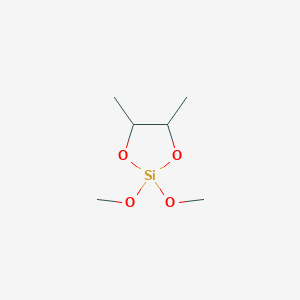


![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)
